molecular formula C8H11NO2 B11918936 (3-Amino-1,2-phenylene)dimethanol

(3-Amino-1,2-phenylene)dimethanol

Cat. No.: B11918936
M. Wt: 153.18 g/mol
InChI Key: SJMKZPZDVVRJML-UHFFFAOYSA-N
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Description

(3-Amino-1,2-phenylene)dimethanol (CAS 5129-24-8) is a benzene-derived compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol. It is characterized by the presence of two hydroxymethyl (–CH 2 OH) groups and a single amino (–NH 2 ) group on its aromatic ring, making it a versatile building block in organic synthesis and materials science . This compound is of significant value in pharmaceutical research, particularly in the synthesis of advanced drug conjugates. Structurally similar isomers, specifically (5-amino-1,3-phenylene)dimethanol, have been documented as key intermediates in the synthesis of Antibody-Drug Conjugates (ADCs) . In this application, the compound serves as a critical linker component, connecting potent cytotoxic payloads (such as indolinobenzodiazepine DNA alkylators) to targeting antibodies. This enables the development of targeted cancer therapies with mechanisms of action involving DNA alkylation and bystander killing effects . Furthermore, the diamino-alcohol functional groups of related phenylene dimethanol compounds make them valuable precursors in materials chemistry, for instance, in the synthesis of ball-type metallo phthalocyanines with applications in electrochemistry and as electrochromic materials . As a multifunctional aromatic scaffold, this compound offers researchers a versatile platform for constructing complex molecules. Its reactive amino and hydroxyl groups allow for diverse chemical modifications, facilitating its use in creating novel polymers, ligands, and other specialized chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-amino-2-(hydroxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKZPZDVVRJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Functionalization Followed by O Functionalization:

This strategy involves the initial modification of the amino group, followed by the derivatization of the diol. The amino group can be readily acylated, alkylated, or converted into other functional groups. Protection of the amino group is often the first step to prevent its interference in subsequent reactions targeting the hydroxyl groups.

Protection of the Amino Group: The amino group can be protected using standard protecting groups such as tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz). For instance, reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent like tetrahydrofuran (B95107) (THF) yields the N-Boc protected intermediate. guidechem.com

Derivatization of the Diol: With the amino group protected, the two hydroxyl groups can be functionalized. Common reactions include esterification, etherification, or conversion to other leaving groups for subsequent nucleophilic substitution. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding diester.

Deprotection and further N-functionalization: The protecting group on the nitrogen can then be removed under appropriate conditions (e.g., acid treatment for Boc) to regenerate the free amine, which can then be subjected to further derivatization if a different functionality is desired.

Table 1: Exemplary Sequential N-Functionalization followed by O-Functionalization

StepReagent(s)Resulting Intermediate/Product
1. Protection Di-tert-butyl dicarbonate ((Boc)₂O), Triethylaminetert-butyl (2,3-bis(hydroxymethyl)phenyl)carbamate
2. O-Esterification Acetic anhydride, Pyridinetert-butyl (2,3-bis(acetoxymethyl)phenyl)carbamate
3. Deprotection Trifluoroacetic acid (TFA)(3-Amino-1,2-phenylene)bis(methylene) diacetate

O Functionalization Followed by N Functionalization:

An alternative sequential approach involves the initial protection or derivatization of the diol moiety, followed by modification of the amino group.

Protection of the Diol: The 1,2-diol system can be protected, for example, as an acetonide by reacting with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This forms a cyclic ketal, rendering the hydroxyl groups unreactive.

Derivatization of the Amino Group: The free amino group can then be functionalized as desired, for example, through diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or through reductive amination.

Deprotection of the Diol: Finally, the protecting group on the diol can be removed by acidic hydrolysis to regenerate the hydroxyl groups.

Table 2: Exemplary Sequential O-Functionalization followed by N-Functionalization

StepReagent(s)Resulting Intermediate/Product
1. Protection 2,2-Dimethoxypropane, p-Toluenesulfonic acid(2,2-dimethyl-4H-benzo[d] nih.govup.ptdioxin-5-yl)methanamine
2. N-Acylation Benzoyl chloride, Triethylamine (B128534)N-((2,2-dimethyl-4H-benzo[d] nih.govup.ptdioxin-5-yl)methyl)benzamide
3. Deprotection Aqueous Hydrochloric AcidN-(2,3-bis(hydroxymethyl)phenyl)benzamide

One-Pot Dual Functionalization for Heterocycle Synthesis

The spatial proximity of the amino and diol functionalities in (3-Amino-1,2-phenylene)dimethanol makes it an excellent precursor for the synthesis of complex heterocyclic structures through one-pot reactions where both functional groups participate. These reactions can lead to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.

For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of novel heterocyclic frameworks. The reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbamate, while reaction with a suitable dielectrophile could result in the formation of a macrocyclic structure.

Another approach involves the oxidation of the diol to a dialdehyde, which can then undergo an intramolecular condensation with the amino group, potentially in the presence of another reactant, to form a fused heterocyclic system. The chemoselective oxidation of aminobenzyl alcohols to the corresponding aldehydes has been reported using catalyst systems such as copper(I) iodide/TEMPO. nih.gov

Table 3: Hypothetical One-Pot Reactions for Heterocycle Synthesis

Reactant(s)Potential Heterocyclic Product
Phosgene or triphosgeneA seven-membered cyclic carbamate
1,2-Diketone (e.g., benzil)A fused diazepine (B8756704) derivative
Diethyl oxalateA fused quinoxaline (B1680401) derivative

The strategic dual functionalization of this compound opens avenues for creating a diverse library of complex molecules. The choice between sequential and one-pot approaches, along with the specific reagents and reaction conditions, allows for fine-tuning the final molecular architecture for various scientific applications.

Reactivity and Transformation Mechanisms of 3 Amino 1,2 Phenylene Dimethanol

Reactivity of the Amino Functionality in (3-Amino-1,2-phenylene)dimethanol

The amino group (-NH2), being a primary amine attached to an aromatic ring, exhibits characteristic nucleophilicity and is prone to a variety of reactions.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows it to readily participate in reactions with electrophilic species.

Alkylation and Acylation: The amino group can be alkylated by reacting with alkyl halides or acylated with acyl halides or anhydrides. These reactions introduce alkyl or acyl groups onto the nitrogen atom, forming secondary or tertiary amines and amides, respectively. The high nucleophilic reactivity of an amino group attached to a benzene (B151609) ring suggests that these reactions would proceed readily. msu.edu

Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. This reaction is often reversible and catalyzed by acid.

Michael Addition: As a nucleophile, the amino group can also undergo Michael addition to α,β-unsaturated carbonyl compounds.

A representative table of potential nucleophilic reactions of the amino group is provided below.

Reaction Type Reagent Product Type
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
N-AcylationAcyl Halide (RCOCl)Amide
Schiff Base FormationAldehyde/Ketone (RCHO/R2CO)Imine
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound

Condensation Reactions Involving the Amine

Condensation reactions are a key feature of amine chemistry, often leading to the formation of heterocyclic structures or polymers. In these reactions, two molecules combine with the elimination of a small molecule, typically water. nih.gov

Formation of Heterocycles: The presence of the ortho-disposed hydroxymethyl groups provides a unique opportunity for intramolecular condensation reactions. For instance, reaction with a suitable dicarbonyl compound could lead to the formation of a heterocyclic ring system incorporating the amino group and one or both of the hydroxyl groups.

Polymerization: The difunctional nature of the molecule (one amino group and two hydroxyl groups) allows it to act as a monomer in condensation polymerization. For example, reaction with a dicarboxylic acid could lead to the formation of a polyamide, while reaction with a diisocyanate could produce a polyurea. Polyamides are commonly formed through the reaction of a diamine and a diacid.

Reactivity of the Hydroxyl Functionalities in this compound

The two primary benzylic hydroxyl (-CH2OH) groups are also reactive sites within the molecule, capable of undergoing a range of transformations.

Esterification and Etherification Reactions of the Hydroxyl Groups

Esterification: The hydroxyl groups can be esterified by reaction with carboxylic acids, acyl halides, or acid anhydrides, typically in the presence of an acid catalyst. This reaction results in the formation of ester linkages.

Etherification: The hydroxyl groups can be converted into ethers through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The following table summarizes these key reactions of the hydroxyl groups.

Reaction Type Reagent Product Type
EsterificationCarboxylic Acid/Acyl HalideEster
EtherificationAlkyl Halide (with base)Ether

Selective Oxidation and Reduction Pathways

Oxidation: The primary benzylic alcohol groups can be oxidized to various degrees. Mild oxidizing agents can convert them to the corresponding aldehydes. Stronger oxidizing agents can further oxidize the aldehydes to carboxylic acids. The selective oxidation of primary hydroxyl groups is a well-established transformation in organic synthesis. synblock.com The presence of the electron-donating amino group on the ring can influence the ease of oxidation.

Aromatic Ring Reactivity in this compound

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino and hydroxymethyl groups.

Directing Effects: The amino group is a strong activating group and an ortho-, para-director. The hydroxymethyl group is a weak activating group and also an ortho-, para-director. In this specific isomer, the positions ortho and para to the amino group are positions 4, 6, and the position para to one of the hydroxymethyl groups is position 5. The directing effects of the substituents will influence the regioselectivity of substitution reactions. The strongest activating group, the amino group, will likely dominate the directing effect. msu.edu

Electrophilic Aromatic Substitution Reactions: The activated ring is expected to readily undergo various EAS reactions such as:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring. Given the high activation, these reactions might be difficult to control, potentially leading to poly-substituted products. msu.edu

Nitration: Introduction of a nitro group (-NO2). Direct nitration of highly activated rings like anilines can be destructive, often requiring protection of the amino group first. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are often problematic with anilines as the amino group can coordinate with the Lewis acid catalyst.

The following table outlines the expected outcomes of common electrophilic aromatic substitution reactions.

Reaction Type Reagent Expected Substitution Position(s)
BrominationBr2Positions 4 and 6
NitrationHNO3/H2SO4Positions 4 and 6 (with protection)
SulfonationSO3/H2SO4Positions 4 and 6

Electrophilic Aromatic Substitution Patterns

The amino group in anilines is a potent activating group and directs electrophiles to the ortho and para positions due to its strong electron-donating nature through resonance. In the case of this compound, the positions ortho (C4) and para (C6) to the amino group would be the predicted sites of electrophilic attack.

However, the presence of two hydroxymethyl groups at the C1 and C2 positions introduces significant steric hindrance, which could influence the regioselectivity of substitution reactions. Furthermore, the hydroxymethyl groups themselves can be reactive under certain electrophilic conditions or may influence the reactivity of the aromatic ring through inductive effects. Without specific experimental data for this compound, any prediction of electrophilic substitution patterns remains speculative and based on general principles of aniline (B41778) chemistry.

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Both amino and hydroxyl groups (or their protected forms) can function as DMGs.

For this compound, the amino group and the two hydroxymethyl groups could all potentially direct metalation. The relative directing ability of these groups and the specific reaction conditions would be critical in determining the site of lithiation. The proximity of the three potential directing groups could lead to complex chelation effects and potentially selective metalation at a specific site. However, a review of the available literature reveals no specific studies on the directed ortho-metalation of this compound. Such studies would be invaluable for unlocking the synthetic potential of this molecule by allowing for the introduction of a wide range of electrophiles at a specific position on the aromatic ring.

Intramolecular Interactions and Cyclization Pathways Involving this compound

The juxtaposition of amino and hydroxymethyl groups in this compound provides a framework for various intramolecular reactions, particularly cyclization to form heterocyclic systems. The formation of five, six, or seven-membered rings containing nitrogen and oxygen is a plausible outcome under various reaction conditions.

For instance, intramolecular condensation between the amino group and one of the hydroxymethyl groups could lead to the formation of a nitrogen-containing heterocycle. Similarly, reactions involving both hydroxymethyl groups could lead to the formation of oxygen-containing rings. The specific cyclization pathway would be highly dependent on the reagents and conditions employed. While the synthesis of various heterocycles from substituted anilines and related compounds is a well-established field, specific examples of intramolecular cyclization involving this compound are not reported in the surveyed literature.

Derivatization and Functionalization of 3 Amino 1,2 Phenylene Dimethanol

Amine-Directed Functionalization Strategies

The primary amine group of (3-Amino-1,2-phenylene)dimethanol serves as a key reactive center for introducing a variety of functional groups and for constructing larger molecular architectures. The nucleophilicity of the amine allows for a range of transformations, including the formation of amides, ureas, and thioureas, as well as its participation in the construction of heterocyclic systems. These modifications are fundamental in tuning the electronic and structural properties of the resulting molecules.

Amide Formation

The reaction of the primary amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, readily forms a stable amide bond. This acylation process is one of the most common transformations in organic synthesis. ucm.essphinxsai.com The resulting N-acylated products can be further elaborated, or the amide group itself can introduce specific functionalities. For instance, the reaction with various substituted acid groups can yield a library of amide derivatives. sphinxsai.com The synthesis of amides often proceeds in a single step by refluxing the amine and an amino acid ester in a solvent like methanol. sphinxsai.com

Table 1: Examples of Amide Formation Reactions

Reactant 1 Reactant 2 Product Class
This compound Acyl Chloride N-(2,3-bis(hydroxymethyl)phenyl)amide
This compound Carboxylic Acid (with coupling agent) N-(2,3-bis(hydroxymethyl)phenyl)amide

This table is generated based on general principles of amide synthesis. ucm.essphinxsai.comnih.govcaltech.eduresearchgate.net

Urea (B33335) and Thiourea (B124793) Derivatives

The amine group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.netnih.gov These functional groups are significant in medicinal chemistry and materials science due to their hydrogen bonding capabilities and biological activities. nih.govbiointerfaceresearch.com The synthesis is typically a straightforward addition reaction. researchgate.net Research has shown that thiourea derivatives, in particular, exhibit a wide range of biological activities. biointerfaceresearch.com The spectroscopic characteristics of these derivatives, such as the 13C NMR chemical shifts for the C=S group, are well-defined and typically appear in the range of 179.1-181.4 ppm. researchgate.net

Table 2: Synthesis of Urea and Thiourea Derivatives

Reactant 1 Reactant 2 Product
This compound Phenyl isocyanate 1-(2,3-bis(hydroxymethyl)phenyl)-3-phenylurea
This compound Phenyl isothiocyanate 1-(2,3-bis(hydroxymethyl)phenyl)-3-phenylthiourea
This compound Alkyl isocyanate 1-Alkyl-3-(2,3-bis(hydroxymethyl)phenyl)urea

This table illustrates the expected products from the reaction of this compound with various isocyanates and isothiocyanates. researchgate.netnih.govsemanticscholar.org

Heterocyclic Ring Formation via Amine Reactivity

The amine functionality, in concert with the adjacent hydroxyl groups or other introduced reagents, can participate in cyclization reactions to form various heterocyclic compounds. nih.gov For example, reactions with appropriate bifunctional reagents can lead to the formation of fused ring systems. The formation of a 1,2,3-triazole ring, a common motif in medicinal chemistry, can be achieved through "click" chemistry, such as a copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov The amine itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the construction of complex heterocyclic frameworks. rsc.orgnih.gov

Hydroxyl-Directed Functionalization Strategies

The two primary hydroxyl groups on the aromatic ring of this compound provide another avenue for derivatization, particularly for the synthesis of polymers and macrocycles. These reactions typically involve the formation of ether or ester linkages.

Polyether and Polyester (B1180765) Derivatives

The diol functionality allows for the incorporation of this compound into polymeric structures. Polycondensation with dicarboxylic acids or their derivatives would lead to the formation of polyesters, while reaction with dihalides or other electrophiles under appropriate conditions can yield polyethers. The presence of the amine group can either be protected during polymerization or left available for post-polymerization modification, adding another layer of functionality to the resulting polymer.

Crown Ether Analogues

The two hydroxyl groups are suitably positioned to act as precursors for the synthesis of macrocyclic polyethers, commonly known as crown ethers. nih.gov These reactions, often carried out under high-dilution conditions, would involve reacting the diol with a suitable di-electrophile, such as a oligo(ethylene glycol) ditosylate or dihalide, in the presence of a base. The resulting crown ether analogues would feature the aminophenyl subunit incorporated into the macrocyclic ring, creating a structure with potential for ion sensing or catalytic applications. nih.govmdpi.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Phenyl isocyanate
Phenyl isothiocyanate
Alkyl isocyanate
Alkyl isothiocyanate
1-(2,3-bis(hydroxymethyl)phenyl)-3-phenylurea
1-(2,3-bis(hydroxymethyl)phenyl)-3-phenylthiourea
1-Alkyl-3-(2,3-bis(hydroxymethyl)phenyl)urea
1-Alkyl-3-(2,3-bis(hydroxymethyl)phenyl)thiourea
N-(2,3-bis(hydroxymethyl)phenyl)amide
N-(2,3-bis(hydroxymethyl)phenyl)peptide
Acyl Chloride
Carboxylic Acid

Dual Functionalization Approaches for Complex Derivatives of this compound

The simultaneous or sequential modification of both the amino and the diol functionalities of this compound presents a versatile platform for the synthesis of complex, polyfunctional molecules. The presence of three reactive sites—a primary aromatic amine and two primary benzylic alcohols—allows for a variety of chemical transformations. However, the different and sometimes competing reactivity of these groups necessitates carefully designed synthetic strategies to achieve selective functionalization. Dual functionalization can be approached through either sequential modification, often involving the use of protecting groups, or through one-pot reactions that engage both functionalities, typically leading to the formation of heterocyclic systems.

Sequential Functionalization Strategies

Sequential functionalization is a common and powerful approach to introduce different functionalities onto the this compound scaffold in a controlled manner. This typically involves the protection of one functional group while the other is being modified.

Coordination Chemistry of 3 Amino 1,2 Phenylene Dimethanol and Its Derivatives

Ligand Design Principles Utilizing (3-Amino-1,2-phenylene)dimethanol Scaffolds

No literature was found that specifically discusses the design principles of ligands based on the this compound framework. While the presence of amino and hydroxyl groups suggests potential for chelation and the formation of Schiff base derivatives, there are no specific studies detailing the synthetic strategies or design considerations for creating ligands from this compound for specific metal coordination.

Metal Complexation Studies with this compound

Transition Metal Complexes

There is a lack of published research on the synthesis and characterization of transition metal complexes specifically involving this compound or its derivatives as ligands. Consequently, no data on reaction conditions, complex stoichiometry, or structural analysis is available.

Main Group Metal Adducts

Similarly, no studies were identified that focus on the formation of adducts between this compound and main group metals. The coordination behavior of this ligand with elements such as aluminum, tin, or lithium remains unexplored in the scientific literature.

Spectroscopic Characterization of Metal-Ligand Interactions

Without the successful synthesis and isolation of metal complexes of this compound, there is no experimental spectroscopic data (e.g., IR, NMR, UV-Vis, X-ray crystallography) to characterize the metal-ligand interactions. Such data is crucial for determining the coordination mode of the ligand and the geometry of the resulting complexes.

Catalytic Applications of Metal Complexes Derived from this compound

The absence of any reported metal complexes of this compound means that their potential catalytic applications have not been investigated. There are no studies exploring their efficacy in any catalytic processes.

Application of 3 Amino 1,2 Phenylene Dimethanol in Advanced Materials Development

Role as a Monomer in Polymer Synthesis

The presence of both a reactive amine group and two hydroxyl groups makes (3-Amino-1,2-phenylene)dimethanol a versatile monomer for step-growth polymerization. These functional groups can readily react with a variety of co-monomers to form a diverse range of polymers, each with specific characteristics.

Polyimides and Polyamides

In the synthesis of polyimides, the amino group of this compound can react with dianhydrides. The resulting poly(amic acid) precursor can then be chemically or thermally cyclized to form the final polyimide. The incorporation of the dimethanol functionality can impart increased solubility and modified thermal properties to the resulting polyimide, a class of polymers known for their exceptional thermal stability and mechanical strength.

Similarly, in the production of polyamides, the amine functionality allows for condensation reactions with dicarboxylic acids or their derivatives. The pendant hydroxyl groups on the phenylene ring can enhance the polymer's hydrophilicity and provide sites for further post-polymerization modifications, such as cross-linking or grafting, to fine-tune the material's properties for specific applications.

Polymer TypeCo-monomerKey Features of Resulting Polymer
PolyimideDianhydridesEnhanced solubility, modified thermal properties
PolyamideDicarboxylic acidsIncreased hydrophilicity, sites for modification

Polyurethanes and Polyesters

The two hydroxyl groups of this compound are the key reactive sites for the synthesis of polyurethanes and polyesters. In polyurethane synthesis, these hydroxyl groups react with diisocyanates. The presence of the amino group, which can also react with isocyanates, allows for the formation of complex, potentially cross-linked polyurethane networks with unique mechanical and thermal properties.

For polyester (B1180765) synthesis, the diol functionality of this compound undergoes esterification with dicarboxylic acids or their derivatives. The resulting polyesters can benefit from the rigidity of the aromatic ring and the potential for hydrogen bonding from the unreacted amino group (if protected during synthesis), influencing properties such as crystallinity and thermal stability.

Polymer TypeCo-monomerKey Features of Resulting Polymer
PolyurethaneDiisocyanatesPotential for complex, cross-linked networks
PolyesterDicarboxylic acidsEnhanced rigidity, potential for hydrogen bonding

Precursor for Functional Organic Frameworks

The defined geometry and multiple functional groups of this compound make it an attractive precursor for the construction of porous crystalline materials known as organic frameworks.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous polymers with highly ordered structures and large surface areas. The synthesis of COFs relies on the self-assembly of organic building blocks through strong covalent bonds. While specific research detailing the use of this compound in COF synthesis is still an emerging area, its structure suggests significant potential. The amine and hydroxyl groups can participate in various linkage-forming reactions, such as imine and boronate ester formation, which are commonly used to construct COFs. The geometric arrangement of these functional groups on the phenylene ring would dictate the resulting topology and pore structure of the framework.

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks are another class of porous materials where the building blocks are held together by hydrogen bonds. The amine and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. This characteristic makes it a promising candidate for the design of HOFs. The directionality and strength of the hydrogen bonds formed by this molecule could be exploited to guide the self-assembly process and create robust, porous architectures with potential applications in gas storage and separation.

Development of Optoelectronic Materials from this compound Derivatives

The aromatic nature of this compound provides a foundation for the development of optoelectronic materials. By chemically modifying the amino and hydroxyl groups, a wide range of derivatives with tailored electronic properties can be synthesized. For instance, the amine group can be a precursor for the formation of conjugated systems, which are essential for charge transport in organic electronic devices. The hydroxyl groups offer a route to attach various functional moieties that can influence the material's solubility, morphology, and light-emitting or light-absorbing properties. While direct applications are still under exploration, the derivatization of this compound holds promise for the creation of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the application of This compound in advanced materials development, specifically within the context of bio-inspired material design.

While research exists on the use of related compounds, such as aminophenol derivatives, in creating biomimetic materials, no direct or indirect link to this compound could be established in the context of bio-inspired design. For instance, studies on poly(o-aminophenol) films have described them as biomimetic coatings, but this does not extend to the specific compound requested.

Therefore, it is not possible to generate a scientifically accurate article on the "" with a focus on "Bio-Inspired Material Design Utilizing this compound" as per the provided outline, due to the absence of foundational research in this specific area.

Computational and Theoretical Investigations of 3 Amino 1,2 Phenylene Dimethanol

Conformation Analysis and Intramolecular Interactions

The conformational landscape of (3-amino-1,2-phenylene)dimethanol is primarily dictated by the rotational freedom around the C-C bonds connecting the hydroxymethyl groups to the benzene (B151609) ring, as well as the orientation of the amino group. The relative positioning of the hydroxyl and amino hydrogens with respect to the nitrogen and oxygen lone pairs can lead to a variety of conformers with distinct energies.

Theoretical studies on similar molecules, such as substituted benzenes and amino alcohols, have established that the stability of different conformers is a result of minimizing steric hindrance and maximizing favorable intramolecular interactions. For instance, in substituted cyclohexanes, substituents generally prefer equatorial positions to avoid steric clashes. While this compound is an aromatic system, the principles of steric avoidance between the adjacent hydroxymethyl and amino groups are still applicable.

A critical feature expected in this compound is the formation of intramolecular hydrogen bonds. These non-covalent interactions, where a hydrogen atom is shared between the nitrogen of the amino group and the oxygen of a hydroxymethyl group, or between the two hydroxymethyl groups, can significantly stabilize certain conformations. The formation of five, six, or seven-membered intramolecular rings through hydrogen bonding is a common phenomenon in molecules with appropriately positioned donor and acceptor groups. In the case of this compound, several hydrogen bonding motifs are conceivable:

N-H···O: The amino group can act as a hydrogen bond donor to the oxygen of one of the hydroxymethyl groups.

O-H···N: A hydroxymethyl group can donate a hydrogen to the lone pair of the amino group's nitrogen.

O-H···O: A hydrogen bond can form between the two hydroxymethyl groups.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these aspects. By calculating the potential energy surface of the molecule as a function of its dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. These calculations would typically involve geometry optimization of various possible starting structures, followed by frequency calculations to confirm that they represent true energy minima.

Hypothetical Conformational Analysis Data for this compound

ConformerKey Dihedral Angles (°)H-Bond TypeH-Bond Length (Å)Relative Energy (kcal/mol)
A τ(C1-C2-C-O1) = 60, τ(C2-C1-C-O2) = -60O-H···N~2.00.0 (Reference)
B τ(C1-C2-C-O1) = 180, τ(C2-C1-C-O2) = 60N-H···O~2.1+1.5
C τ(C1-C2-C-O1) = -60, τ(C2-C1-C-O2) = 180O-H···O~1.9+2.0
D τ(C1-C2-C-O1) = 180, τ(C2-C1-C-O2) = 180NoneN/A+4.0

Note: This table is illustrative and not based on published experimental or computational results for this compound. The dihedral angles refer to the rotation of the hydroxymethyl groups relative to the plane of the benzene ring. The relative energies are hypothetical values indicating the stability of each conformer compared to the most stable one.

The data in such a table would be instrumental in understanding the molecule's structural preferences. For example, the conformer with the strongest intramolecular hydrogen bond (likely leading to the lowest relative energy) would be predicted to be the most populated at equilibrium. The energy differences between conformers would also provide insight into the molecule's flexibility and the ease of interconversion between different shapes.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the nature and strength of the intramolecular hydrogen bonds by quantifying the charge transfer between the donor and acceptor orbitals.

Future Directions and Emerging Research Avenues for 3 Amino 1,2 Phenylene Dimethanol

Integration in Supramolecular Chemistry

The structure of (3-Amino-1,2-phenylene)dimethanol, featuring both hydrogen-bond-donating (amino and hydroxyl) and hydrogen-bond-accepting (amino) sites, makes it an excellent candidate for the construction of intricate supramolecular assemblies. The concepts of molecular self-assembly and host-guest chemistry are central to supramolecular chemistry, which focuses on creating large, complex structures from simpler building blocks. beilstein-journals.org

The spatial arrangement of the functional groups in this compound could direct the formation of specific, predictable, and stable supramolecular structures through hydrogen bonding and other non-covalent interactions. Research in this area is likely to focus on the design and synthesis of new molecular containers, switches, and other functional supramolecular devices.

A particularly promising avenue is the use of this compound and its derivatives as organic ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The amino and hydroxyl groups of the molecule can coordinate with metal ions, leading to the formation of novel MOF architectures with tailored properties. The inherent functionality of the ligand could impart specific chemical or physical properties to the resulting MOF.

Research FocusPotential ApplicationRelevant Concepts
Self-assembly studiesMolecular capsules, gels, and liquid crystalsHydrogen bonding, π-π stacking
Metal-Organic Frameworks (MOFs)Gas storage, catalysis, chemical separationCoordination chemistry, porous materials
Host-guest chemistryMolecular recognition, drug deliveryNon-covalent interactions, molecular encapsulation

Applications in Sensing Technologies

For instance, the interaction of the amino group with a target analyte could modulate the electronic properties of the phenyl ring, leading to a change in the fluorescence emission of the molecule. This "turn-on" or "turn-off" fluorescence response would allow for the selective and sensitive detection of the analyte. Research in this area could lead to the development of sensors for environmental monitoring, medical diagnostics, and industrial process control.

The synthesis of derivatives of this compound, where the core structure is functionalized with different fluorophores, could lead to a new family of sensors with tailored properties. For example, the incorporation of a dansyl group or a rhodamine moiety could enhance the photophysical properties of the sensor and allow for detection in different spectral regions. nih.gov

AnalyteSensing MechanismPotential Application
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-enhanced fluorescenceBiological imaging, environmental monitoring
Anions (e.g., F⁻, CN⁻)Hydrogen bonding interactionsIndustrial process control, toxicology
Reactive Oxygen SpeciesRedox-based fluorescence modulationCellular biology, disease diagnostics

Potential in Renewable Resource-Derived Materials

The transition to a bio-based economy necessitates the development of new polymers and materials from renewable resources. acs.orgfrontiersin.orgnih.gov this compound, with its aromatic structure and multiple reactive sites, is a promising building block for the synthesis of bio-based polymers. The amino and hydroxyl groups can participate in various polymerization reactions, such as polycondensation and polyaddition, to form polyesters, polyamides, polyurethanes, and other polymers.

The aromatic nature of the this compound unit can impart rigidity and thermal stability to the resulting polymers, making them suitable for a wide range of applications. Furthermore, the potential to derive the starting materials for the synthesis of this compound from biomass would enhance its sustainability credentials.

Research in this area will likely focus on the synthesis and characterization of new polymers based on this compound and its derivatives. The investigation of the structure-property relationships of these materials will be crucial for tailoring their performance for specific applications, such as in coatings, adhesives, and engineering plastics. The enzymatic synthesis of polyesters from aromatic diols is also a promising green approach. bioplasticsnews.com

Polymer TypeKey PropertiesPotential Application
PolyestersHigh thermal stability, mechanical strengthEngineering plastics, fibers
PolyamidesGood chemical resistance, durabilityAutomotive components, textiles
PolyurethanesVersatility, tunable propertiesFoams, elastomers, coatings

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable methods for the synthesis of this compound is crucial for its widespread application. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research will focus on the development of greener and more atom-economical synthetic strategies.

Catalytic methods, in particular, hold great promise for the sustainable production of this compound and its derivatives. The use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, further enhancing the sustainability of the process. For instance, the catalytic reduction of a suitable nitro-precursor could provide a direct and clean route to the target molecule.

Synthetic StrategyAdvantagesResearch Focus
Catalytic HydrogenationHigh selectivity, clean reactionDevelopment of novel catalysts
Reductive AminationAtom economy, versatilityExploration of new reaction conditions
One-pot SynthesisReduced waste, higher efficiencyDesign of tandem catalytic systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.